molecular formula C9H8N2O2S2 B2841320 (E)-3-amino-5-((5-methylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 702665-49-4

(E)-3-amino-5-((5-methylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No. B2841320
CAS RN: 702665-49-4
M. Wt: 240.3
InChI Key: OTFLIXVBJGLXMT-QPJJXVBHSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the literature .

Scientific Research Applications

Anticancer and Antitumor Applications

  • Anticancer and Antiangiogenic Effects : Derivatives of thioxothiazolidin-4-one, including the compound , have been synthesized and shown to exhibit significant anticancer and antiangiogenic effects in mouse tumor models. These compounds reduced tumor volume, cell number, and increased the lifespan of tumor-bearing mice while suppressing tumor-induced endothelial proliferation (Chandrappa et al., 2010).
  • In Vitro Anticancer Activity : Novel analogues of this compound were synthesized and displayed potent in vitro anticancer activity against various cancer cell lines, including lung, colon, breast, and melanoma cells. Certain derivatives were found to be particularly effective (Madhusudhanrao & Manikala, 2020).
  • Trypanocidal and Anticancer Activity : Some derivatives of this compound showed notable trypanocidal and anticancer activities, with specific compounds exhibiting high selectivity and potency against human tumor cell lines (Holota et al., 2019).

Antimicrobial Applications

  • Antibacterial Activity : A study synthesized derivatives of 5-(aminomethylene)thiazolidine-2,4-diones, showing that they possessed antibacterial activity. Some compounds with pyridine or piperazine moieties exhibited good to excellent antibacterial activity (Mohanty et al., 2015).

Miscellaneous Applications

  • Photophysical Properties and Viscosity : Research into novel d-π-A chromophores, including derivatives of this compound, revealed insights into their photophysical properties and the effect of structural manipulations on viscosity. This study contributed to the understanding of intramolecular charge transfer characteristics (Jachak et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not available in the literature .

Safety and Hazards

The safety and hazards associated with this compound are not available in the literature .

properties

IUPAC Name

(5E)-3-amino-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S2/c1-5-2-3-6(13-5)4-7-8(12)11(10)9(14)15-7/h2-4H,10H2,1H3/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFLIXVBJGLXMT-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/2\C(=O)N(C(=S)S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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